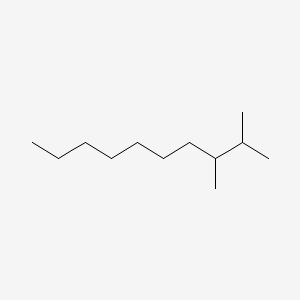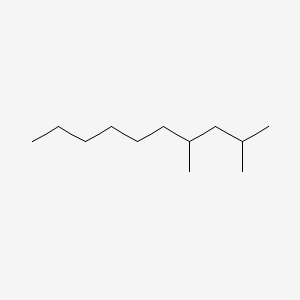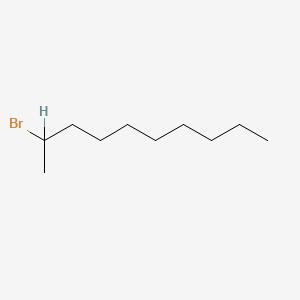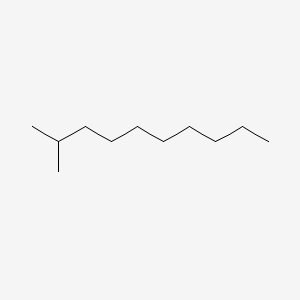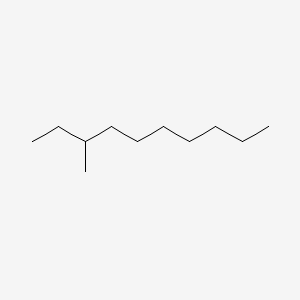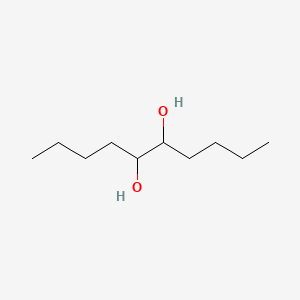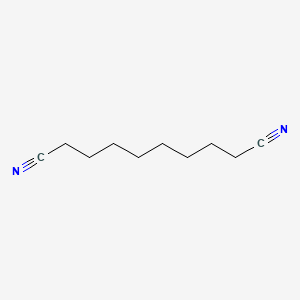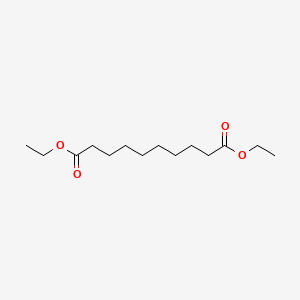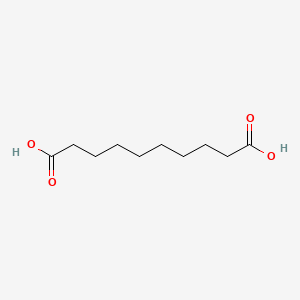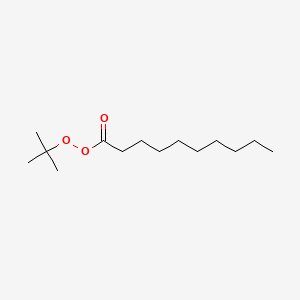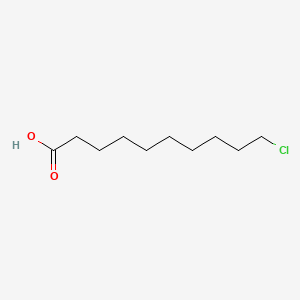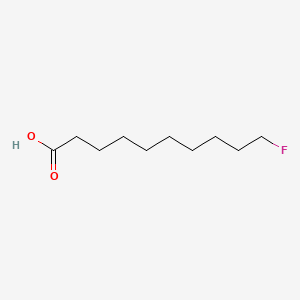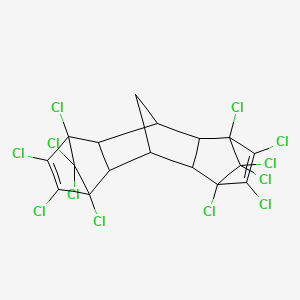
Dechlorane 603
Übersicht
Beschreibung
Dechlorane 603 is a chlorinated polycyclic compound which is an antioxidant having prolonged thermal stability .
Synthesis Analysis
Dechlorane 603, along with Dechlorane 602 and 604, have been identified in the Laurentian Great Lakes . These compounds were detected in sediment and fish from the lakes . The manufacturing plants along the Niagara River upstream of Lake Ontario were important sources of these compounds to the Great Lakes .Molecular Structure Analysis
The molecular formula of Dechlorane 603 is C17H8Cl12 . The molecular weight is 637.7 g/mol . The InChIKey is WSEXCYJMFQVEIN-UHFFFAOYSA-N .Chemical Reactions Analysis
Dechlorane 603, along with Dechlorane 602 and 604, were detected in sediment and fish from the Laurentian Great Lakes . The spatial trends for these compounds in sediment and fish indicate that manufacturing plants along the Niagara River upstream of Lake Ontario were important sources of these compounds to the Great Lakes .Physical And Chemical Properties Analysis
The molecular weight of Dechlorane 603 is 637.7 g/mol . The XLogP3-AA is 7.4 . The Hydrogen Bond Donor Count and Acceptor Count are both 0 . The Rotatable Bond Count is 0 . The Exact Mass is 637.679982 g/mol . The Monoisotopic Mass is 631.688833 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 29 . The Formal Charge is 0 .Wissenschaftliche Forschungsanwendungen
Overview of Dechlorane 603 and Related Compounds
Dechloranes, including Dechlorane 603, are primarily used as flame retardants. These compounds have been substituted for Mirex and include Dechlorane Plus, Dechlorane 602, 603, and 604. Despite their large molecular size and high lipophilicity, they have been detected in various environmental matrices, raising concerns about their bioaccumulation and biomagnification potential (Feo et al., 2012).
Environmental Distribution and Bioaccumulation
Dechlorane 603 has been identified in aquatic and terrestrial species, indicating its persistence and potential for bioaccumulation. In a study focusing on the Laurentian Great Lakes, Dechlorane 603 was detected in sediments and fish, suggesting its widespread presence in aquatic ecosystems (Shen et al., 2010). Another study found Dechlorane 603 in riverine environments in northeastern China, further confirming its environmental persistence and bioaccumulation in fish (Wang et al., 2012).
Trophic Transfer
Research on the marine food web in Liaodong Bay, China, highlighted the trophic transfer of Dechlorane 603, among other dechloranes. This study indicated that dechloranes, including Dechlorane 603, undergo biomagnification in aquatic food webs, though their magnification potential may vary due to their high hydrophobicity and low bioavailability (Peng et al., 2014).
Global Transport and Accumulation
Dechlorane 603 has been detected in remote areas, such as the Tibetan Plateau, suggesting its capability for long-range atmospheric transport. This finding underscores the global distribution and environmental impact of these compounds (Yang et al., 2016).
Human Exposure and Health Implications
There is growing concern regarding human exposure to Dechlorane 603. Studies have detected dechloranes, including Dechlorane 603, in human serum, indicating potential health risks due to their bioaccumulative properties (Brasseur et al., 2014).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The findings of the first report of Dechlorane 602, 603, and 604 in the Laurentian Great Lakes basin suggest further investigation of halogenated norbornene flame retardants in the environment is merited . The results are discussed in relation to the current review of DP for potential listing under the Stockholm Convention on POPs .
Eigenschaften
IUPAC Name |
3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl12/c18-8-10(20)14(24)6-3-1-2(4(6)12(8,22)16(14,26)27)5-7(3)15(25)11(21)9(19)13(5,23)17(15,28)29/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEXCYJMFQVEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dechlorane 603 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



